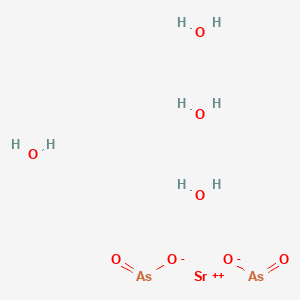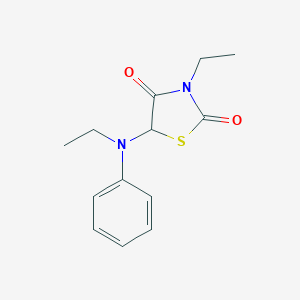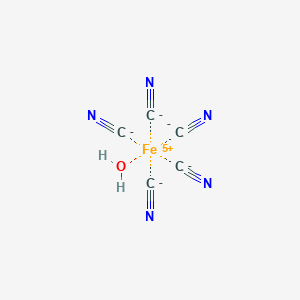
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione, also known as EMAZ, is a heterocyclic compound that has been widely studied for its potential use in various scientific research applications. EMAZ is a thiazolidinedione derivative that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of the enzyme, glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the expression of various inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. Additionally, this compound has been shown to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
実験室実験の利点と制限
One advantage of using 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to inhibit the activity of GSK-3β, which is involved in various cellular processes. Additionally, this compound has been shown to possess anti-cancer and anti-inflammatory properties, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research involving 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione. One area of research that warrants further investigation is the potential use of this compound in the treatment of diabetes. Additionally, further studies are needed to determine the safety and efficacy of this compound in various applications, including cancer research and inflammation. Finally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties and potential uses.
合成法
The synthesis of 3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione can be achieved through a multi-step process that involves the reaction of various reagents and catalysts. One common method for synthesizing this compound involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate compound, 2-ethoxy-4-methoxy-5-nitroaniline, which is then reacted with thiosemicarbazide to produce this compound.
科学的研究の応用
3-Ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione has been studied extensively for its potential use in various scientific research applications. One area of research where this compound has shown promise is in the field of cancer research. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth.
特性
分子式 |
C12H14N2O3S |
|---|---|
分子量 |
266.32 g/mol |
IUPAC名 |
3-ethyl-5-(2-methoxyanilino)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3S/c1-3-14-11(15)10(18-12(14)16)13-8-6-4-5-7-9(8)17-2/h4-7,10,13H,3H2,1-2H3 |
InChIキー |
DUMWGQTXNGOCRQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2OC |
正規SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)
![2-{2-[5-(2-methoxyanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227458.png)
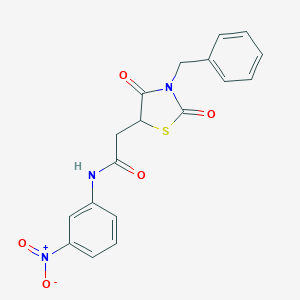

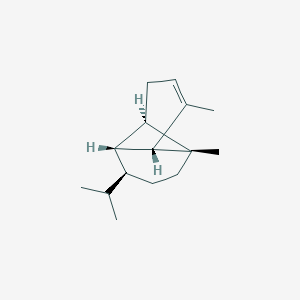
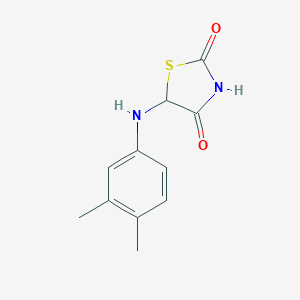
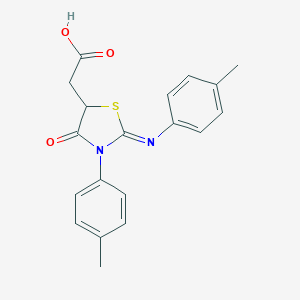

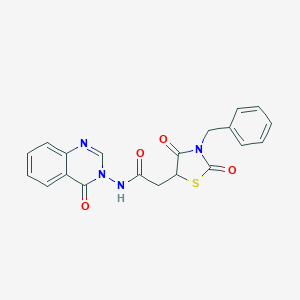
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
![3-Isobutyl-5-[3-(trifluoromethyl)anilino]-1,3-thiazolidine-2,4-dione](/img/structure/B227508.png)
